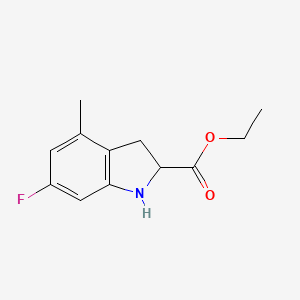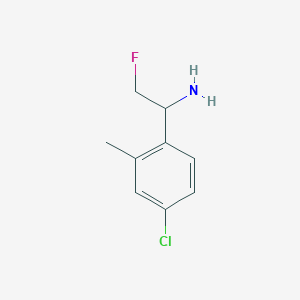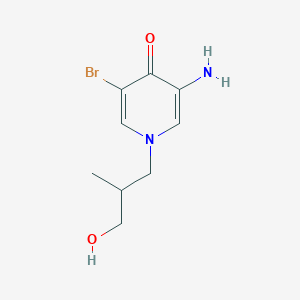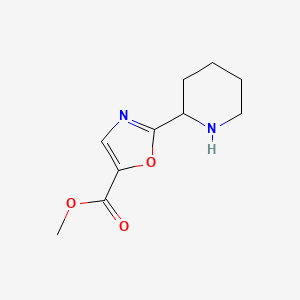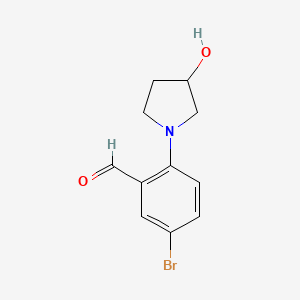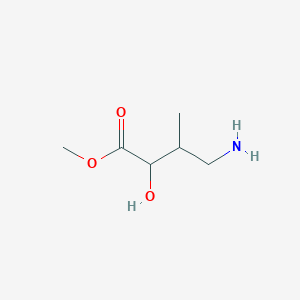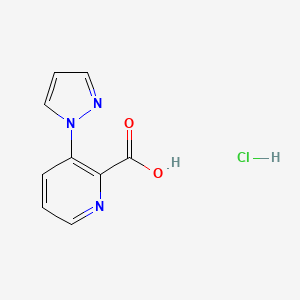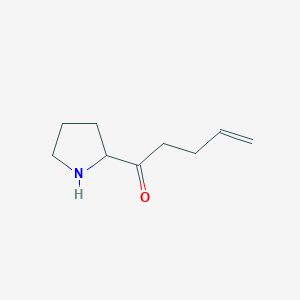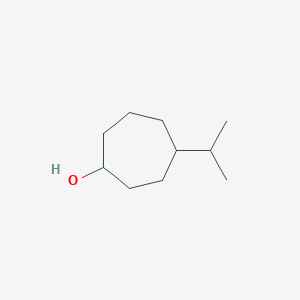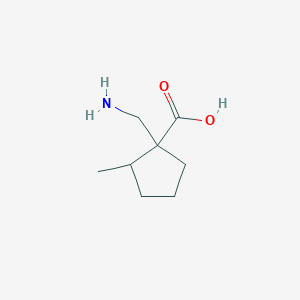
1-(Aminomethyl)-2-methylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-2-methylcyclopentane-1-carboxylic acid is a unique organic compound characterized by its cyclopentane ring structure with an aminomethyl group and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-methylcyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by subsequent reduction and carboxylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound, which can be further utilized in various applications .
Scientific Research Applications
1-(Aminomethyl)-2-methylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-2-methylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to fully elucidate these mechanisms and their implications .
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(aminomethyl)-2-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-3-2-4-8(6,5-9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
CGMNMOJOLZPMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


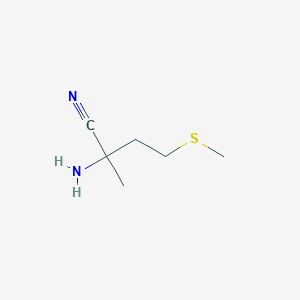
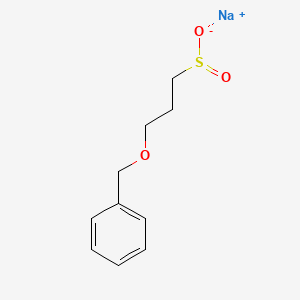
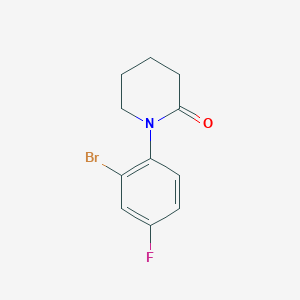
![5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide](/img/structure/B13222154.png)
